molecular formula C18H12Cl3NO3 B15211864 8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 38913-43-8

8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15211864
CAS No.: 38913-43-8
M. Wt: 396.6 g/mol
InChI Key: MUUDHEQLGKTRQQ-UHFFFAOYSA-N
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Description

8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. A common route might include:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives.

    Chlorination: Introduction of chlorine atoms at specific positions on the phenethyl and quinoline rings.

    Carboxylation: Addition of the carboxylic acid group at the 3-position of the quinoline ring.

    Oxidation: Formation of the 4-oxo group through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the 4-oxo group to a hydroxyl group.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Formation of quinoline derivatives with higher oxidation states.

    Reduction Products: Formation of hydroxyquinoline derivatives.

    Substitution Products: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves:

    Molecular Targets: Binding to bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.

    Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell death in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with similar antibacterial properties.

    Levofloxacin: A quinolone with a broader spectrum of activity.

    Norfloxacin: A quinolone used to treat urinary tract infections.

Uniqueness

8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinolones.

Properties

CAS No.

38913-43-8

Molecular Formula

C18H12Cl3NO3

Molecular Weight

396.6 g/mol

IUPAC Name

8-chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C18H12Cl3NO3/c19-12-5-2-9(7-14(12)21)1-3-10-4-6-13(20)16-15(10)17(23)11(8-22-16)18(24)25/h2,4-8H,1,3H2,(H,22,23)(H,24,25)

InChI Key

MUUDHEQLGKTRQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC2=C3C(=C(C=C2)Cl)NC=C(C3=O)C(=O)O)Cl)Cl

Origin of Product

United States

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